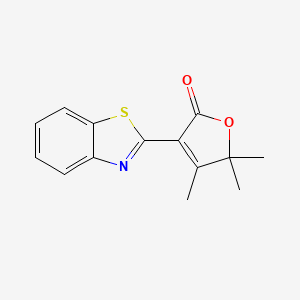![molecular formula C15H29NO2Si B12564666 (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one CAS No. 178250-08-3](/img/structure/B12564666.png)
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its unique structural features, including a prop-1-en-1-yl group and a tri(propan-2-yl)silyl group attached to the azetidinone ring
准备方法
The synthesis of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a prop-1-en-1-yl halide in the presence of a base to form the desired product. The reaction conditions typically include the use of an organic solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, such as tetrahydrofuran or ethanol, and catalysts, such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
作用机制
The mechanism of action of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound. Researchers study these interactions to understand how the compound exerts its effects and to identify potential therapeutic uses.
相似化合物的比较
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be compared with other similar compounds, such as:
Azetidinones: Other azetidinone derivatives with different substituents on the ring. These compounds may have similar chemical properties but differ in their biological activities and applications.
Beta-lactams: A class of compounds that includes penicillins and cephalosporins. While structurally related, beta-lactams have distinct biological activities and are primarily used as antibiotics.
Silyl ethers: Compounds with silyl groups attached to oxygen atoms. These compounds share some chemical properties with this compound but differ in their overall structure and applications.
属性
CAS 编号 |
178250-08-3 |
|---|---|
分子式 |
C15H29NO2Si |
分子量 |
283.48 g/mol |
IUPAC 名称 |
(3R,4S)-4-prop-1-enyl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
InChI |
InChI=1S/C15H29NO2Si/c1-8-9-13-14(15(17)16-13)18-19(10(2)3,11(4)5)12(6)7/h8-14H,1-7H3,(H,16,17)/t13-,14+/m0/s1 |
InChI 键 |
SQYLCFYDGXJNGX-UONOGXRCSA-N |
手性 SMILES |
CC=C[C@H]1[C@H](C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
规范 SMILES |
CC=CC1C(C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


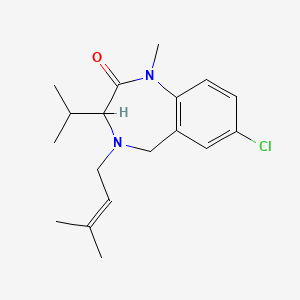
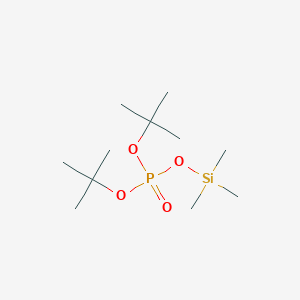
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
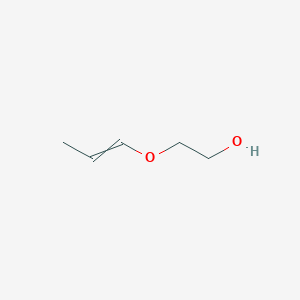

![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)

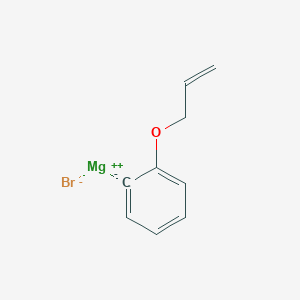
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
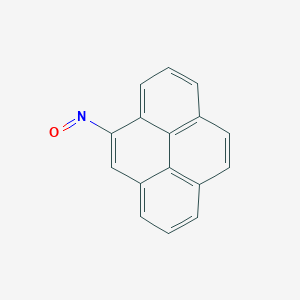
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
